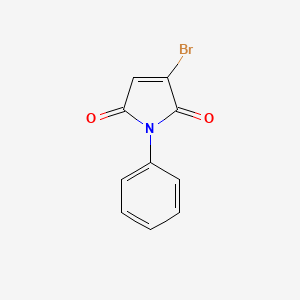

3-bromo-1-phenyl-1H-pyrrole-2,5-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-1-phenylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-6-9(13)12(10(8)14)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWBLMOTTABVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326085 | |

| Record name | 3-bromo-1-phenylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72000-67-0 | |

| Record name | 72000-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-1-phenylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 1 Phenyl 1h Pyrrole 2,5 Dione and Its Derivatives

Conventional Synthesis Routes for N-Phenylmaleimides

N-phenylmaleimides are a class of compounds widely used as intermediates in organic synthesis and for their biological properties. researchgate.netfigshare.com Conventional routes to these structures typically begin with maleic anhydride (B1165640) and a corresponding aniline (B41778) derivative.

Two-Step Condensation-Cyclization Sequences from Maleic Anhydride and Aniline Derivatives

The most established and widely practiced method for synthesizing N-phenylmaleimides is a two-step process. researchgate.net This sequence begins with the amine acylation of an aniline with maleic anhydride to form an intermediate maleanilic acid. tandfonline.com In the second step, this intermediate is cyclized via dehydration to yield the final N-phenylmaleimide. researchgate.nettandfonline.com

The initial reaction involves dissolving maleic anhydride in a suitable solvent, such as diethyl ether, and then adding a solution of aniline. researchgate.net This reaction is typically rapid and results in the precipitation of the maleanilic acid intermediate, which can be isolated in high yield by filtration. researchgate.net

The subsequent cyclization is commonly achieved by heating the isolated maleanilic acid in acetic anhydride with a catalyst, such as anhydrous sodium acetate. researchgate.net The mixture is heated to facilitate the dehydration and ring-closure. After cooling, the N-phenylmaleimide product is precipitated by pouring the reaction mixture into ice water, followed by filtration and washing to yield the crude product. researchgate.net This can then be purified by recrystallization. researchgate.net

Table 1: Conventional Two-Step Synthesis of N-Phenylmaleimide

| Step | Reactants | Reagents/Solvents | Conditions | Outcome |

|---|---|---|---|---|

| 1. Condensation | Maleic Anhydride, Aniline | Diethyl Ether | Room Temperature | Maleanilic Acid Intermediate |

| 2. Cyclization | Maleanilic Acid | Acetic Anhydride, Sodium Acetate | Heating (e.g., steam bath) | N-Phenylmaleimide |

In Situ Cyclization of Maleanilic Acid Intermediates

To improve efficiency and atom economy, one-pot or "in situ" cyclization methods have been developed. These protocols avoid the isolation of the maleanilic acid intermediate. One such method involves reacting maleic anhydride and aniline in a single step in the presence of a catalyst and a water-immiscible organic solvent. google.com

For example, using p-toluenesulfonic acid as a catalyst allows the reaction to be carried out at elevated temperatures (110° to 160° C) in a solvent capable of forming an azeotrope with water. As the reaction proceeds, the water formed during the cyclization is removed azeotropically, driving the equilibrium toward the formation of the N-phenylmaleimide product. google.com Other approaches have utilized ionic liquids to directly synthesize maleimides from an anhydride and an aniline, although this can require significantly higher reaction temperatures (e.g., 140°C). tandfonline.com These methods offer a more streamlined process compared to the traditional two-step sequence. tandfonline.comgoogle.com

Targeted Synthesis of 3-Bromo-1-phenyl-1H-pyrrole-2,5-dione

The synthesis of the target compound, this compound, requires the introduction of a bromine atom onto the pyrrole-2,5-dione ring. This is typically achieved by the direct bromination of the pre-formed N-phenylmaleimide scaffold.

Direct Bromination Strategies of Pyrrole-2,5-diones

The direct bromination of N-phenylmaleimide involves an electrophilic substitution or addition reaction at one of the carbon atoms of the double bond within the maleimide (B117702) ring. Due to the electron-withdrawing nature of the two adjacent carbonyl groups, this double bond is electron-deficient, making standard electrophilic aromatic substitution conditions challenging.

However, reagents like N-bromosuccinimide (NBS) are commonly used for the bromination of various organic substrates, including activated aromatic systems and alkenes. nsf.gov The reactivity of NBS can be enhanced with catalytic activators or by adjusting reaction conditions. nsf.gov For electron-deficient systems, harsher conditions or specific catalysts may be required. For instance, highly deactivated aromatic compounds have been successfully monobrominated using NBS in concentrated sulfuric acid, which provides a highly acidic medium to activate the electrophile. organic-chemistry.org Another strategy involves activating NBS with Lewis acids or strong protic acids like trifluoroacetic acid to increase the electrophilicity of the bromine. organic-chemistry.org It is plausible that such conditions could facilitate the bromination of the N-phenylmaleimide ring to yield the desired 3-bromo derivative.

Table 2: Potential Reagents for Direct Bromination

| Brominating Agent | Activator/Solvent | Target Substrate Type |

|---|---|---|

| N-Bromosuccinimide (NBS) | Concentrated Sulfuric Acid | Deactivated Aromatics |

| N-Bromosuccinimide (NBS) | Trifluoroacetic Acid | Moderately Deactivated Arenes |

| N-Bromosuccinimide (NBS) | Lewis Acids / Protic Acids | Various Aromatics & Alkenes |

Phenyl Moiety Introduction via N-Substitution Reactions

The introduction of the phenyl moiety is a fundamental step in the synthesis of the parent compound and is achieved through N-substitution. The most direct and common method is the Paal-Knorr type condensation, as detailed in the conventional synthesis routes (Section 2.1). organic-chemistry.orgresearchgate.net This reaction involves the condensation of a primary amine, in this case aniline, with a 1,4-dicarbonyl compound. In the context of N-phenylmaleimide synthesis, maleic anhydride serves as the precursor to the 1,4-dicarbonyl system.

The reaction between the amino group of aniline and the carbonyl groups of the anhydride (or its derivative) leads to the formation of the five-membered imide ring. researchgate.netfigshare.com This step is robust and widely applicable for creating a variety of N-substituted maleimides by simply changing the aniline derivative used in the initial condensation step. researchgate.net

Advanced Synthetic Protocols

In line with the principles of green chemistry, advanced protocols have been developed to improve the efficiency and environmental footprint of N-phenylmaleimide synthesis. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The cyclization of maleanilic acid to N-phenylmaleimide can be performed efficiently under microwave irradiation. For instance, heating a slurry of N-(4-chloro)maleanilic acid, anhydrous sodium acetate, and acetic anhydride in a microwave reactor at 90°C for just 30 seconds can produce the corresponding maleimide. tandfonline.com

Copper-Catalyzed Cross-Coupling and Substitution Reactions in Pyrrole-2,5-dione Functionalization

Copper-catalyzed reactions represent a powerful tool for forming carbon-heteroatom and carbon-carbon bonds, offering a versatile approach to functionalizing the this compound core. The Ullmann condensation and Goldberg reactions, classic copper-catalyzed methods, are particularly relevant for C-O and C-N bond formation, respectively. rsc.orgnih.gov These reactions typically involve the coupling of an aryl halide with an alcohol, phenol, or amine in the presence of a copper catalyst, often at elevated temperatures. rsc.orgnih.gov While direct examples involving this compound are not extensively documented in readily available literature, the principles of these reactions can be applied to this substrate.

Modern advancements in copper catalysis have introduced milder and more efficient protocols, often employing ligands to enhance the catalyst's activity and selectivity. nih.govnih.gov For instance, the use of N¹,N²-diarylbenzene-1,2-diamine ligands has enabled Cu-catalyzed C-O coupling reactions of aryl bromides with various alcohols to proceed at room temperature. nih.gov Similarly, the development of new ligand systems has facilitated the copper-catalyzed amination of aryl chlorides under mild conditions. nih.gov These advanced methods hold significant promise for the functionalization of this compound with a wide range of nucleophiles, including alcohols, phenols, and amines, thereby allowing for the synthesis of a diverse library of derivatives.

The functionalization of the pyrrole-2,5-dione core is not limited to C-O and C-N bond formation. Copper can also co-catalyze palladium-catalyzed cross-coupling reactions, such as the Suzuki-type coupling of arylboronic acids with ethyl bromoacetate, highlighting the versatility of copper in facilitating C-C bond formation. sigmaaldrich.com

Table 1: Examples of Copper-Catalyzed Cross-Coupling Reactions for Aryl Halide Functionalization

| Coupling Reaction | Nucleophile/Reagent | Catalyst System (General) | Product Type |

| Ullmann Ether Synthesis | Alcohols, Phenols | CuI, CuBr, or Cu(OAc)₂ with a base (e.g., LiOt-Bu) | Aryl Ethers |

| Goldberg Reaction | Amines, Amides, N-Heterocycles | CuI or Cu powder with a base and often a ligand | N-Aryl Amines/Amides |

| Suzuki-Type Coupling | Arylboronic Acids | Pd catalyst with Cu(I) oxide co-catalyst | Aryl-substituted compounds |

This table presents generalized conditions and may require optimization for specific substrates like this compound.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of N-substituted maleimides and their derivatives, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating the need for organic solvents, which are often toxic, volatile, and difficult to recycle. The synthesis of N-aryl maleimides has been successfully achieved under solvent-free conditions, often with the assistance of microwave irradiation. tandfonline.combeilstein-journals.org For example, the reaction of maleic anhydride with substituted anilines can be carried out without a solvent to produce the corresponding N-aryl maleimides in high yields. tandfonline.com This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler work-up procedures. nih.gov Microwave-assisted solvent-free synthesis has been shown to be a particularly effective method for preparing N-aryl-β-enaminones and other heterocyclic compounds. nih.govbeilstein-journals.org

Another approach to solventless synthesis involves solid-phase reactions where reagents are adsorbed onto mineral oxides, such as alumina (B75360) or silica (B1680970) gel. nih.gov These solid supports can act as catalysts and facilitate the reaction in the absence of a bulk solvent.

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis of N-(4-chlorophenyl)maleimide

| Method | Reaction Time | Yield | Reference |

| Thermal Heating (with solvent) | 60 min | 70% | tandfonline.com |

| Microwave Heating (solvent-free) | 30 s | 73% | tandfonline.com |

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, has emerged as a powerful green chemistry tool. researchgate.net Ball milling, a common mechanochemical technique, allows for solvent-free reactions to be carried out at room temperature, often with reduced reaction times and improved yields compared to conventional solution-based methods. beilstein-journals.orgnih.gov

The synthesis of various N-heterocycles has been successfully demonstrated using ball milling. researchgate.net For instance, the N-alkylation of imides with alkyl halides can be effectively performed in a ball mill, yielding the desired products in high yields without the need for a solvent. chemsynthesis.com This method has been applied to the synthesis of phthalimide (B116566) derivatives, which are key intermediates in the Gabriel synthesis of amines. chemsynthesis.com While the direct mechanochemical synthesis of this compound has not been explicitly reported, the successful application of ball milling to the synthesis of other N-substituted imides suggests its potential for this transformation. beilstein-journals.org The reaction conditions, such as milling frequency, time, and the use of liquid-assisted grinding (LAG), can be optimized to achieve high efficiency. researchgate.netbeilstein-journals.org

Tandem and Cascade Reactions for Fused Ring Systems

Tandem and cascade reactions provide an elegant and efficient strategy for the construction of complex polycyclic systems from relatively simple starting materials in a single operation. nih.govnih.gov These reactions, by combining multiple bond-forming events in one pot, adhere to the principles of atom and step economy. The electrophilic nature of the double bond in this compound makes it an excellent candidate for participating in such reaction sequences.

A notable example is the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones through a catalyst-free reaction of diketene, isatin, and primary amines, promoted by pyrazole. nih.gov This multicomponent reaction showcases the assembly of a fused heterocyclic system in a green solvent, ethanol. nih.gov While not directly starting from this compound, this illustrates the potential of the pyrrole-2,5-dione core in constructing fused systems.

More directly relevant is the use of N-phenylmaleimide in cascade reactions. For instance, extended tandem reactions of 2H-1,2,3-triazole N-oxides with N-phenylmaleimide as the dipolarophile lead to the formation of novel tetrahydrofuro[2,3-d]-1,2,3-triazole systems. rsc.org Furthermore, cascade Pd-catalyzed alkene carboamination/Diels-Alder reactions have been developed to synthesize polycyclic nitrogen heterocycles, demonstrating the utility of dienophiles like N-phenylmaleimide in complex transformations. nih.gov

The synthesis of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors highlights the importance of this fused ring system in materials science. rsc.org The development of efficient synthetic routes to such fused systems is therefore of significant interest.

Synthesis of Amidrazone-Derived Pyrrole-2,5-dione Derivatives

Amidrazones are versatile reagents that can be used to synthesize a variety of heterocyclic compounds. nih.govnih.gov The reaction of N³-substituted amidrazones with cyclic anhydrides, such as 2,3-dimethylmaleic anhydride, provides a direct route to N(1)-substituted 1H-pyrrole-2,5-dione derivatives. nih.gov This reaction proceeds exclusively to form the pyrrole-2,5-dione product, independent of the reaction conditions. nih.gov

The general procedure involves reacting the N³-substituted amidrazone with the anhydride in a suitable solvent like toluene (B28343) or chloroform (B151607), often at elevated temperatures to achieve higher yields in a shorter time. nih.gov However, in some cases, the reaction can also proceed at room temperature. nih.gov The substituents on the amidrazone play a crucial role in the reaction outcome and the properties of the resulting pyrrole-2,5-dione derivatives. nih.gov A variety of N³-substituted amidrazones, with different aryl and heteroaryl groups, have been successfully employed in this synthesis. nih.gov

Table 3: Synthesis of Amidrazone-Derived 3,4-dimethyl-1H-pyrrole-2,5-dione Derivatives

| Amidrazone (R¹/R²) | Solvent | Temperature | Time | Yield (%) | Reference |

| Phenyl / Phenyl | Toluene | Reflux | 5 h | 95 | nih.gov |

| 2-Pyridyl / Phenyl | Toluene | Reflux | 5 h | 80 | nih.gov |

| 4-Pyridyl / Phenyl | Chloroform | Reflux | 5 h | 75 | nih.gov |

| 2-Pyridyl / 2-Pyridyl | Diethyl ether | Room Temp. | 21 d | 60 | nih.gov |

| 2-Pyridyl / 4-Methylphenyl | Toluene | Reflux | 5 h | 85 | nih.gov |

| 2-Pyridyl / 4-Nitrophenyl | Toluene | Reflux | 5 h | 85 | nih.gov |

This methodology provides a straightforward and efficient route to a diverse range of N(1)-substituted pyrrole-2,5-diones with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1 Phenyl 1h Pyrrole 2,5 Dione

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the carbon-carbon double bond in the maleimide (B117702) ring, coupled with the presence of a bromine atom, makes 3-bromo-1-phenyl-1H-pyrrole-2,5-dione susceptible to various nucleophilic reactions. These reactions are fundamental to its application as a building block in organic synthesis and materials science.

Reactions with Amines and Other Heteroatom Nucleophiles

The bromine atom on the pyrrole-2,5-dione ring is a leaving group that can be displaced by various nucleophiles. Nucleophilic substitution reactions commonly involve reagents such as amines or thiols, often facilitated by a base. These reactions lead to the formation of diverse substituted pyrrole (B145914) derivatives.

The reaction of this compound with primary or secondary amines results in the substitution of the bromine atom to form 3-amino-1-phenyl-1H-pyrrole-2,5-dione derivatives. The mechanism typically proceeds via a nucleophilic addition-elimination pathway. The electron-withdrawing carbonyl groups of the maleimide ring activate the double bond towards nucleophilic attack. This allows for the initial addition of the amine to the carbon bearing the bromine atom, followed by the elimination of the bromide ion to yield the substituted product.

Similarly, other heteroatom nucleophiles can participate in these substitution reactions. For instance, alcohols and thiols can react under appropriate conditions to yield ether and thioether derivatives, respectively. The reactivity is influenced by the nucleophilicity of the attacking species and the reaction conditions employed.

Thiol-Ene Click Chemistry with N-Arylmaleimides

The maleimide moiety of this compound is highly reactive towards thiols in what is known as a thiol-ene "click" reaction. This reaction is a type of Michael addition and is characterized by its high efficiency, rapid reaction rate, high yield, and selectivity, often proceeding with no side products. nih.govresearchgate.net The process is frequently initiated by light (photoinitiated) or a base. nih.govnih.gov

This "click" chemistry has found widespread use in bioconjugation, polymer modification, and materials science due to its reliability and mild reaction conditions. nih.govresearchgate.net The reaction is highly specific for the thiol-maleimide pairing, making it a valuable tool for selectively linking molecules. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Key Features |

| This compound | Thiols (e.g., methyl-3-mercaptopropionate, β-mercaptoethanol) | Thiol-Ene Click Chemistry (Michael Addition) | High efficiency, rapid, quantitative yield, base or photo-initiated. nih.govnih.gov |

| N-allyl maleimide | Thiols | Orthogonal Thiol-Ene/Thiol-Yne Click | Selective base-initiated Michael addition followed by radical-mediated thiol-ene reaction. nih.gov |

| N-methyl maleimide | Thiophenol, 1-Hexanethiol | Ternary Thiol-Maleimide Reaction | Selectivity is dependent on solvent and initiator. semanticscholar.orgrsc.org |

Pericyclic Reactions

Diels-Alder Reactions as Dienophiles with Various Dienes

This compound, as a derivative of maleimide, is an excellent dienophile for Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.comyoutube.com The electron-withdrawing nature of the two carbonyl groups in the maleimide ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly reactive towards electron-rich dienes which have a high-energy Highest Occupied Molecular Orbital (HOMO). youtube.com

This compound can react with a variety of dienes, including both cyclic and acyclic systems. For example, N-phenylmaleimide readily reacts with buta-1,3-diene, which can be generated in situ from 3-sulfolene, to form the corresponding cycloadduct. rsc.org Reactions with five-membered heterocyclic dienes like furan (B31954) and its derivatives are also common. nih.gov The reaction with 2,5-dimethylfuran, for instance, typically yields the exo adduct as the major product. nih.govresearchgate.net

The stereoselectivity of the Diels-Alder reaction is a key feature. With cyclic dienes, the formation of bicyclic adducts occurs, and the "endo rule" often predicts the major product, although the exo isomer can be favored under certain conditions. youtube.com The reaction conditions, such as solvent and the presence of Lewis acids, can significantly influence the reaction rate and selectivity. mdpi.com For instance, Lewis acids like aluminum chloride can coordinate to the carbonyl oxygen of the maleimide, increasing its electrophilicity and accelerating the cycloaddition. mdpi.com

| Diene | Dienophile | Product Type | Notes |

| Buta-1,3-diene | N-Phenylmaleimide | Cyclohexene derivative | Diene generated in situ from 3-sulfolene. rsc.org |

| 2,5-Dimethylfuran | N-(phenyl)maleimide derivatives | Bicyclic adduct (exo isomer) | Synthesis of exo-2-(phenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione derivatives. nih.govresearchgate.net |

| Furan | 3-Bromo-1-phenylprop-2-ynone | Cycloadduct | Theoretical studies show the dienophile acts as an electrophile. researchgate.net |

| Thiophene | N-Phenylmaleimide | Bicyclic adduct | Reaction is facilitated by Lewis acids like AlCl₃. mdpi.com |

Advanced Functionalization and Derivatization

Vilsmeier-Haack Formylation of Substituted Pyrrole-2,5-diones

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction employs the Vilsmeier reagent, typically a halomethyleniminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃). ijpcbs.comnih.gov This reagent serves as a mild electrophile for introducing a formyl (-CHO) group onto a reactive substrate. ijpcbs.com

While the double bond in the this compound ring is electron-deficient, the phenyl group attached to the nitrogen atom is an aromatic ring that can potentially undergo electrophilic substitution if activated. However, the Vilsmeier-Haack reaction is more commonly applied to electron-rich pyrrole systems. Research has shown that N-arylpyrroles can be efficiently diformylated under Vilsmeier-Haack conditions. osi.lv The reaction proceeds through an electrophilic substitution mechanism where the iminium cation, the active species in the Vilsmeier reagent, attacks the aromatic ring. chemtube3d.com Subsequent hydrolysis of the resulting iminium salt intermediate yields the formylated product. chemtube3d.com

Condensation Reactions for Novel Heterocyclic Compounds

The pyrrole-2,5-dione ring system serves as a valuable synthon for the construction of more complex heterocyclic structures. Its reaction with binucleophiles, such as those containing both thiol and amine functionalities, can lead to the formation of novel fused ring systems.

One notable investigation explored the interaction of N-arylmaleimides, including N-phenylmaleimide derivatives, with 1,2,4-triazole-3(5)-thiol. mdpi.com The study aimed to synthesize 5-substituted thiazolo[3,2-b] acs.orgnih.govacs.orgtriazole-6(5H)-ones through a [2+3]-cyclocondensation reaction. mdpi.com However, the research revealed that under various conditions, including conventional heating in a range of solvents, the reaction did not yield the expected cyclocondensation product. Instead, a thiol-ene "click" reaction occurred, where the thiol group of the triazole added across the maleimide double bond. mdpi.com This process results in the formation of 1-(phenyl)-3-(2H- acs.orgnih.govacs.orgtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives. mdpi.com

The study highlighted that the nature of the substituent on the N-phenyl ring influenced the antimicrobial activity of the resulting compounds. mdpi.com

| N-Aryl Substituent | Reaction Type | Product |

|---|---|---|

| Phenyl | Thiol-ene click | 1-phenyl-3-(2H- acs.orgnih.govacs.orgtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione |

| 4-Chlorophenyl | Thiol-ene click | 1-(4-chlorophenyl)-3-(2H- acs.orgnih.govacs.orgtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione |

| 4-Bromophenyl | Thiol-ene click | 1-(4-bromophenyl)-3-(2H- acs.orgnih.govacs.orgtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione |

Formation of Azo Dyes and Related Chromophores

Azo compounds are a significant class of organic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). researchgate.netnih.gov Their synthesis typically involves an azo coupling reaction, where a diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, known as the coupling component. nih.govwikipedia.org

Research has demonstrated the synthesis of novel azo dyes using N-phenylmaleimide derivatives as precursors. researchgate.net In this process, various N-phenylmaleimides are first synthesized by the dehydration of their corresponding amic acids. These maleimides are then used to prepare a diazonium salt from 4-aminoantipyrine, which subsequently couples to form the final azo dye. researchgate.net The resulting molecules incorporate both the maleimide and the antipyrine (B355649) moieties, linked by an azo group. researchgate.net The extended conjugation created by linking these aromatic systems results in compounds that absorb light in the visible spectrum, making them colored. researchgate.net

The specific color and electronic properties of these dyes are influenced by the substituents on the N-phenyl ring of the maleimide precursor. researchgate.net

| Substituent on N-phenyl ring | Resulting Azo Dye | λmax (nm) |

|---|---|---|

| -H (Phenyl) | Azo dye A1 | 446 |

| 2-NO₂ | Azo dye A2 | 456 |

| 3-NO₂ | Azo dye A3 | 450 |

| 4-NO₂ | Azo dye A4 | 468 |

| 2-Cl | Azo dye A5 | 448 |

Reversible Chemical Transformations involving Bromomaleimides

Bromomaleimides represent an advanced class of reagents that, unlike traditional maleimides, can participate in reversible covalent modifications. This property is particularly valuable in the field of bioconjugation for the temporary modification of proteins and peptides.

Cysteine Modification and Thiol-Mediated Cleavage

The thiol group of cysteine residues in proteins is a prime target for selective chemical modification due to its high nucleophilicity. nih.govcore.ac.uk Bromomaleimides react rapidly and with high selectivity with cysteine. The reaction proceeds via an addition-elimination mechanism where the thiol attacks the double bond and the bromide ion is subsequently eliminated, forming a stable thiomaleimide adduct. researchgate.netrsc.org This reaction is highly chemoselective for thiols over other nucleophilic residues like amines. nih.gov

A key feature of these thiomaleimide conjugates is their susceptibility to cleavage, allowing for the regeneration of the original, unmodified protein. acs.orgnih.gov This reversibility can be achieved through two primary pathways:

Thiol-Mediated Exchange: The addition of a large excess of a competing thiol, such as glutathione (B108866), can displace the protein from the maleimide scaffold through a conjugate addition-elimination sequence. acs.orgresearchgate.net This process is relevant in cellular environments where high concentrations of glutathione are present. rsc.orgnih.gov

Phosphine-Mediated Reduction: Treatment with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also cleave the C-S bond, restoring the free cysteine on the protein. acs.orgnih.gov For instance, treating a protein-bromomaleimide adduct with 100 equivalents of TCEP resulted in an 85% conversion back to the unmodified protein. acs.orgnih.gov

This reversible modification allows bromomaleimides to be used for the temporary labeling or protection of cysteine residues. nih.gov Furthermore, the initial thiomaleimide adduct can react with a second, different thiol, enabling the construction of complex bioconjugates with multiple functional components attached to a single cysteine residue. acs.orgnih.gov

| Cleavage Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| TCEP | 100 equivalents | 85% regeneration of unmodified protein | acs.org, nih.gov |

| Glutathione (excess) | Millimolar concentrations | Cleavage via thiol exchange | rsc.org |

| 2-Mercaptoethanol (excess) | 100 equivalents | Cleavage observed | nih.gov |

Disulfide Bridging Methodologies

Disulfide bonds are crucial for maintaining the tertiary structure and stability of many proteins. nih.gov Methodologies that allow for the chemical modification at these sites while preserving the structural integrity are of great interest. Dibromomaleimides have emerged as highly effective reagents for this purpose. acs.orgresearchgate.net

The strategy involves a two-step, one-pot process:

Reduction: A native disulfide bond within a peptide or protein is first gently reduced, typically with one equivalent of TCEP, to yield two free cysteine thiols. acs.orgnih.gov

Bridging: A dibromomaleimide is then added to the solution. The reagent rapidly reacts with both thiols, forming two C-S bonds and creating a stable, covalent bridge that reconnects the polypeptide chain. nih.govnih.gov

This "disulfide stapling" effectively replaces the original disulfide link with a two-carbon maleimide-based bridge, which can mimic the structural role of the original bond and maintain the protein's conformation and function. acs.orgnih.gov This technique has been successfully demonstrated on various biomolecules, including the peptide hormone somatostatin (B550006) and antibody Fab fragments. acs.orgnih.govrsc.org The reaction is efficient, often proceeding to completion in under 20 minutes with only a small excess of the bridging reagent. acs.orgacs.org This rapid sequestration of the free thiols is advantageous as it minimizes the risk of protein unfolding, aggregation, or disulfide scrambling that can occur when cysteine residues are left exposed. nih.govrsc.org

| Protein/Peptide | Bridging Reagent | Key Outcome | Reference |

|---|---|---|---|

| Somatostatin | Dibromomaleimide | Complete conversion to the bridged peptide | acs.org, nih.gov |

| Salmon Calcitonin (sCT) | 2,3-dibromomaleimide | Complete production of a single conjugate in <15 mins | acs.org |

| Antibody Fab Fragment (Herceptin) | Bromomaleimide | Successful re-bridging of heavy and light chains | rsc.org |

| Grb2 SH2 domain | Dibromomaleimide | Initial mono-adduct formation, ready for second thiol addition | acs.org |

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Class |

|---|---|

| This compound | Bromomaleimide / Pyrrole-dione |

| 1,2,4-triazole-3(5)-thiol | Thiol / Triazole |

| Thiazolo[3,2-b] acs.orgnih.govacs.orgtriazole-6(5H)-one | Fused Heterocycle |

| 1-(phenyl)-3-(2H- acs.orgnih.govacs.orgtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione | Pyrrolidine-dione |

| 4-aminoantipyrine | Amine / Pyrazolone |

| Cysteine | Amino Acid / Thiol |

| Glutathione | Peptide / Thiol |

| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing Agent / Phosphine |

| 2-Mercaptoethanol | Thiol / Alcohol |

| Dibromomaleimide | Dihalomaleimide |

| Somatostatin | Peptide Hormone |

| Salmon Calcitonin (sCT) | Peptide Hormone |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-bromo-1-phenyl-1H-pyrrole-2,5-dione, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals corresponding to the phenyl group and the single proton on the pyrrole-2,5-dione ring. rsc.org

The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between 7.3 and 7.6 ppm. This complex signal arises from the different electronic environments of the ortho, meta, and para protons. The most distinct signal is that of the vinylic proton on the brominated maleimide (B117702) ring. This proton appears as a singlet further downfield, a characteristic feature confirming the substitution pattern on the heterocyclic core. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4-7.5 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| ~6.9 | Singlet | 1H | Vinylic proton on the pyrrole (B145914) ring (-CH=) |

Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions. Data interpreted from spectral image. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum for this compound shows characteristic peaks for the carbonyl carbons, the carbons of the phenyl ring, and the carbons of the pyrrole ring. rsc.org

The two carbonyl carbons (C=O) of the dione (B5365651) ring are typically observed as distinct signals in the downfield region, often around 165-170 ppm. The carbons of the phenyl ring produce a set of signals between approximately 126 and 132 ppm. The two sp² hybridized carbons of the maleimide ring are also clearly identifiable, with the carbon atom bonded to the bromine atom appearing at a different chemical shift than the one bonded to the hydrogen atom. rsc.org

Table 2: Key ¹³C NMR Signal Assignments

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165-168 | Carbonyl carbons (C=O) |

| ~126-132 | Phenyl group carbons |

| ~125 | Brominated carbon on the pyrrole ring (-CBr=) |

| ~138 | Vinylic carbon on the pyrrole ring (-CH=) |

Note: Data interpreted from spectral image. rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

While one-dimensional ¹H and ¹³C NMR are powerful, advanced two-dimensional (2D) techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning signals, especially in more complex structures. HMQC correlates proton signals with the carbon atoms to which they are directly attached, while HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). For this compound, an HMBC experiment would definitively link the phenyl protons to the nitrogen-bearing carbon of the phenyl ring and the vinylic proton to its neighboring carbonyl carbons. Although these techniques are standard for structural elucidation, specific published 2D NMR data for this compound were not identified in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Identification and Elucidation of Molecular Structure (e.g., APCI, LC-MS, EI-MS)

Mass spectrometry confirms the molecular formula of this compound (C₁₀H₆BrNO₂) by identifying its molecular ion peak. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. google.comscienceopen.com The presence of a bromine atom is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for confirming the identity and purity of the compound in solution. scienceopen.comgoogle.com This technique is frequently used to verify the successful synthesis of the molecule before its use in further applications. scienceopen.comgoogle.com

Analysis of Reaction Products and Intermediates

LC-MS is a principal method for monitoring reactions involving this compound. This compound is widely used as a cross-linking agent in bioconjugation to link functional molecules to proteins via cysteine residues. google.comresearchgate.net In these applications, researchers use LC-MS to track the formation of the desired protein-adduct. For example, analysis by LC-MS can confirm the quantitative formation of a protein/N-phenylbromomaleimide adduct by showing a new species with a mass corresponding to the sum of the protein and the reagent. scienceopen.comgoogle.com This allows for precise monitoring of reaction completion and verification of the final conjugate's identity. google.com

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be determined, providing a molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. While a specific spectrum for this exact compound is not widely available in public databases, the analysis can be reliably inferred from the well-documented spectra of the parent compound, N-phenylmaleimide, and the known effects of halogen substitution.

The maleimide ring is characterized by two distinct carbonyl (C=O) stretching vibrations. In N-phenylmaleimide, these typically appear as a symmetric and an asymmetric stretching band. The introduction of a bromine atom at the 3-position is anticipated to influence the electronic environment of the pyrrole-2,5-dione ring, potentially causing a slight shift in the wavenumbers of these carbonyl bands.

The phenyl group attached to the nitrogen atom will exhibit characteristic C-H stretching vibrations for the aromatic ring, typically appearing above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the imide group and the C-Br stretching vibration are also expected to be present, though the latter occurs at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Characteristic of the phenyl group. |

| Carbonyl (C=O) | Asymmetric Stretching | ~1780 - 1770 | Typical for a cyclic imide. The bromine substituent may cause a slight shift. |

| Carbonyl (C=O) | Symmetric Stretching | ~1720 - 1700 | Another characteristic band for the cyclic imide functionality. |

| Aromatic C=C | Stretching | 1600 - 1450 | Multiple bands are expected in this region from the phenyl ring. |

| C-N | Stretching | 1300 - 1200 | Corresponds to the bond between the phenyl group and the imide nitrogen. |

| C-Br | Stretching | 700 - 500 | Expected at lower frequencies due to the mass of the bromine atom. |

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is predicted to display absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system, which includes the phenyl ring and the α,β-unsaturated carbonyl system of the maleimide ring, is responsible for these absorptions.

For the parent N-phenylmaleimide, characteristic absorption maxima are observed in the ultraviolet region. The introduction of a bromine atom, an auxochrome, onto the maleimide ring is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating resonance effect and electron-withdrawing inductive effect, which can influence the energy of the molecular orbitals involved in the electronic transitions.

| Transition Type | Expected Wavelength (λmax) Range (nm) | Notes |

|---|---|---|

| π → π | 200 - 280 | High-energy transition associated with the conjugated π-system of the phenyl and maleimide rings. |

| n → π | > 280 | Lower energy transition involving the non-bonding electrons of the carbonyl oxygen atoms. The bromine substituent is expected to shift this band to a longer wavelength. |

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

The pyrrole-2,5-dione ring itself is expected to be nearly planar. The bromine atom will be bonded to one of the sp²-hybridized carbon atoms of this ring. The precise bond lengths and angles would be determined by the electronic and steric effects of the substituents.

Analysis of Intermolecular Interactions and Crystal Packing

π-π Stacking: The presence of the aromatic phenyl ring suggests that π-π stacking interactions between adjacent molecules could be a significant factor in the crystal packing.

Dipole-Dipole Interactions: The polar carbonyl groups of the maleimide ring will lead to dipole-dipole interactions, contributing to the stability of the crystal lattice.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (such as a carbonyl oxygen) of a neighboring molecule.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the carbon-hydrogen bonds of the phenyl ring and the carbonyl oxygen atoms are also likely to be present, further stabilizing the crystal structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There is a notable absence of specific quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock methods, applied directly to 3-bromo-1-phenyl-1H-pyrrole-2,5-dione in the accessible scientific literature. While studies on related maleimide (B117702) derivatives have utilized these methods to predict fluorescence spectra and analyze frontier molecular orbitals (LUMO), this specific data for the title compound has not been published. nih.govresearchgate.netrjdentistry.com Such calculations would be crucial for understanding its electronic properties, including molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to predicting its reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

No dedicated molecular dynamics (MD) simulation studies for this compound were identified. MD simulations are powerful tools for exploring the conformational flexibility of a molecule and its interactions with surrounding molecules, such as solvents or biological macromolecules. While MD simulations have been employed to study the binding modes of other complex heterocyclic compounds with proteins, similar investigations to map the conformational landscape and interaction patterns of this compound are yet to be reported. nih.govmdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States

The reaction mechanisms involving bromomaleimides, particularly their reactions with thiols like cysteine, have been a subject of interest, primarily in the context of bioconjugation. nih.govacs.orgrsc.org These studies propose mechanisms involving conjugate addition-elimination sequences. However, detailed theoretical studies that calculate the transition states, activation energies, and reaction pathways specifically for this compound are absent from the literature. Such theoretical backing is essential for a precise understanding of its reactivity and for designing new synthetic pathways.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are computational tools used to correlate a molecule's chemical structure with its biological activity or chemical reactivity. While 3D-QSAR models have been developed for other classes of heterocyclic compounds to guide the design of new inhibitors, no such modeling has been specifically reported for this compound. nih.gov Developing SRR models would require a dataset of reactivity information for a series of related compounds, which appears to be currently unavailable for this specific chemical scaffold.

Advanced Applications in Chemical Research and Materials Science

Versatile Building Blocks in Complex Organic Synthesis

The maleimide (B117702) scaffold, particularly when substituted, is a powerful building block for constructing complex molecular architectures. 3-bromo-1-phenyl-1H-pyrrole-2,5-dione serves as a valuable intermediate in various organic transformations, most notably in cycloaddition reactions.

The electron-deficient nature of the maleimide ring makes it a highly reactive dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. The reaction of N-phenylmaleimide derivatives with dienes like anthracene (B1667546) or in-situ generated buta-1,3-diene is a well-established method for creating complex, polycyclic structures. rsc.orgrsc.org The steric and electronic properties of substituents on both the diene and the N-phenylmaleimide can be manipulated to control the regio- and stereoselectivity of the cycloaddition, leading to specific isomers. rsc.org For instance, bulky substituents on N-phenylmaleimides have been used to achieve unusual regio- and stereoselectivity in reactions with anthracene derivatives. rsc.org These resulting cycloadducts can serve as precursors for further functionalization, expanding their utility in synthetic chemistry. rsc.org The N-phenylmaleimide core is a key component in the synthesis of various precursors for materials with interesting biological and chemical properties. figshare.com

The versatility of this compound and its derivatives is further demonstrated by their use in multicomponent reactions to generate diverse molecular skeletons and chromophores, highlighting their role as foundational components in diversity-oriented synthesis (DOS). nih.govbroadinstitute.org

Chemical Tools for Protein Modification and Bioconjugation

The selective reaction of maleimides with thiol groups, particularly the side chains of cysteine residues in proteins, is a cornerstone of bioconjugation chemistry. The introduction of a bromine atom onto the maleimide ring, as in this compound, creates a "next-generation maleimide" (NGM) with distinct reactivity and expanded applications. rsc.org

Maleimides are widely used for their high selectivity towards cysteine residues over other amino acids found in proteins. researchgate.netexplorationpub.com The reaction typically proceeds via a Michael addition. However, with bromomaleimides, the reaction mechanism shifts from a simple addition to an addition-elimination pathway. rsc.org This results in the formation of a thiomaleimide product, which retains the double bond, rather than the thiosuccinimide that results from a standard maleimide reaction. rsc.orgrsc.org

This unique reactivity offers several advantages. Bromomaleimides react rapidly and selectively with cysteines. rsc.orgresearchgate.net Furthermore, this modification can be reversible. The resulting thioether linkage can be cleaved under specific conditions, for example, by using a phosphine, to regenerate the original unmodified cysteine. rsc.orgnih.govnih.gov This reversibility provides a significant advantage for applications where temporary modification is desired. nih.gov Analogs such as 3-bromo-5-methylene pyrrolones (3Br-5MPs) have also been developed, showing high cysteine specificity and reactivity, allowing for the multi-functionalization of a single cysteine residue. nih.govresearchgate.netnih.gov

| Reagent Type | Reaction Mechanism with Thiols | Product | Key Feature | Reference |

|---|---|---|---|---|

| Standard Maleimide | Michael Addition | Thiosuccinimide | Irreversible Conjugation | rsc.org |

| Bromomaleimide | Addition-Elimination | Thiomaleimide | Reversible Conjugation | rsc.orgrsc.org |

| 3-bromo-5-methylene pyrrolone (3Br-5MP) | Michael Addition & Subsequent Reactions | Multi-functionalized Adduct | Allows for secondary thiol addition | nih.govnih.gov |

Disulfide bonds are crucial for the structural integrity and function of many proteins. The ability to selectively target and modify these bonds is of great interest, particularly in the development of antibody-drug conjugates (ADCs). ucl.ac.uk Dibromomaleimides, close relatives of this compound, are particularly effective as disulfide bridging agents. nih.govnih.gov

The process involves the reduction of an existing disulfide bond to generate two free cysteine residues. A dibromomaleimide reagent can then react with both thiols simultaneously, inserting a maleimide bridge and re-linking the protein chain. researchgate.netnih.govnih.gov This strategy has been successfully demonstrated on the peptide hormone somatostatin (B550006). nih.govnih.gov This "disulfide rebridging" is a leading strategy for creating homogeneous ADCs without requiring protein engineering. ucl.ac.uk Similarly, 3-bromo-5-methylene pyrrolones (3Br-5MPs) have also been shown to be effective for disulfide bridging bioconjugation. nih.govresearchgate.net

The maleimide core is frequently incorporated into larger molecules to create fluorescent probes for biological imaging and assays. By attaching a fluorophore to the maleimide, typically at the nitrogen atom, the resulting reagent can be used to selectively label cysteine-containing proteins, allowing for their visualization and tracking.

A key example involves the synthesis of a fluorescein-labeled dibromomaleimide. nih.govnih.gov This reagent was used to bridge the disulfide bond in somatostatin, thereby constructing a fluorescent analogue of the peptide hormone. researchgate.netnih.govnih.gov This demonstrates the dual functionality of bromomaleimides, serving as both a bridging agent and a carrier for a reporter group like a fluorophore. nih.gov The ability to create such labeled biomolecules is crucial for studying protein localization, interaction, and function within complex biological systems.

Precursors for Polymer Chemistry and Advanced Materials

The structural and electronic properties of the 1H-pyrrole-2,5-dione ring make it an attractive component for the synthesis of advanced polymers. Its rigid, planar structure and electron-accepting nature can be exploited to create materials with desirable optical and electronic characteristics.

Conjugated polymers, which possess alternating single and double bonds along their backbone, are of significant interest for applications in electronics, such as organic photovoltaics, light-emitting diodes, and transistors. researchgate.net The electron-deficient pyrrole-2,5-dione moiety can be incorporated into polymer backbones as an acceptor unit in donor-acceptor (D-A) type copolymers. rsc.org

The synthesis of these polymers often involves metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. rsc.orgnih.gov For this, halogenated monomers are required. This compound, or more commonly its dibromo-analogs, can serve as the halogenated monomer unit. nih.gov For example, polymers have been prepared by the Stille coupling of 3,6-bis(5-bromothien-2-yl)-1,4-diphenyl-pyrrolo[3,2-b]pyrrole-2,5-dione with various donor monomers. rsc.org The resulting polymers exhibit low band gaps and broad absorption spectra, which are desirable properties for photovoltaic applications. rsc.org Similarly, polymers of 1-phenyl-1H-pyrrole-2,5-dione with ethenylbenzene (styrene) have been explored for applications in coatings and adhesives. ontosight.ai The synthesis of polypyrrole, a well-known conducting polymer, proceeds through the oxidation of the pyrrole (B145914) monomer, demonstrating the inherent suitability of the pyrrole core for creating conductive materials. nih.gov

| Property | Value | Significance | Reference |

|---|---|---|---|

| Band Gap | 1.53 - 1.67 eV | Low band gap allows for absorption of a broader range of the solar spectrum. | rsc.org |

| Absorption Maxima | 523 nm and 620 nm | Indicates strong absorption in the visible region of the electromagnetic spectrum. | rsc.org |

| Thermal Stability | High glass transition temperatures (Tg) | Ensures material stability during device operation and fabrication. | rsc.org |

Based on the provided outline and extensive literature searches, it is not possible to generate a scientifically accurate article focusing on the advanced applications and specific synthetic routes for the chemical compound “this compound.”

The available research data does not support the premise that this specific compound is utilized in the outlined applications:

Polymer Solar Cells and Organic Photovoltaics (OPVs): There is no direct evidence in the reviewed literature of "this compound" being integrated into polymer solar cells or OPVs. Materials used in these applications are typically much larger, more complex conjugated polymer or small molecule systems.

Synthetic Pigments with Tunable Optical Properties: The literature does not describe the use of "this compound" as a synthetic pigment. Its structure suggests it is more likely a reactive intermediate for building larger molecules rather than a final pigment product.

Synthesis of Complex Heterocyclic Systems:

Pyrrolo[3,4-c]pyrrole and Pyrrolo[3,2-b]pyrrole Derivatives: No documented synthetic pathways were found that utilize "this compound" as a starting material to produce these specific fused heterocyclic systems.

Thiazolo[3,2-b] mdpi.comresearchgate.netbldpharm.comtriazole Derivatives: Research into the reaction of N-arylmaleimides (the class to which the subject compound belongs) with mercaptotriazoles indicates that the reaction does not yield the specified fused thiazolotriazole ring system. Instead, a different type of reaction, a thiol-ene addition, occurs mdpi.com.

Therefore, generating content for the requested sections and subsections would require speculation beyond the scope of established scientific findings, which contravenes the core instruction for accuracy. The compound "this compound" is primarily documented as a chemical intermediate for further synthesis, and its specific applications in the advanced fields outlined are not supported by the available data.

Considerations for Sustainable Chemistry in 3 Bromo 1 Phenyl 1h Pyrrole 2,5 Dione Research

Adherence to Green Chemistry Principles in Synthetic Design

Maximizing Atom Economy

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.comjocpr.com The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product.

The initial synthesis of the N-phenylmaleimide precursor from maleic anhydride (B1165640) and aniline (B41778) is a condensation reaction that releases one molecule of water. tandfonline.com While this step is relatively efficient, direct synthesis methods that are extremely atom-efficient (approaching 92%) have been reported. tandfonline.com

Table 1: Atom Economy Calculation for the Bromination of N-phenylmaleimide

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| N-phenylmaleimide | C₁₀H₇NO₂ | 173.17 | Reactant |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reactant |

| 3-bromo-1-phenyl-1H-pyrrole-2,5-dione | C₁₀H₆BrNO₂ | 252.07 | Desired Product |

| Succinimide (B58015) | C₄H₅NO₂ | 99.09 | Byproduct |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%)71.8%This calculation demonstrates that while the reaction is effective, a significant portion of the reactant mass (over 28%) is converted into a byproduct, highlighting an area for potential improvement through the development of new, more atom-economical brominating methods.

Energy Efficiency in Reaction Processes

Energy consumption is a critical factor in the sustainability of a chemical synthesis. ajchem-a.com Traditional methods for synthesizing N-phenylmaleimide derivatives often rely on thermal heating for extended periods. tandfonline.com For instance, the cyclization of the intermediate N-(phenyl)maleanilic acid to N-phenylmaleimide can require heating at 60–70°C for 60 minutes. tandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a more energy-efficient alternative. nih.gov Microwave heating directly and efficiently heats the reaction mixture, often leading to dramatic reductions in reaction times and, consequently, energy usage. ajchem-a.com In the synthesis of a related N-phenylmaleimide, microwave heating at 90°C reduced the reaction time to just 30 seconds, a 99% reduction compared to conventional heating, while also slightly increasing the yield. tandfonline.com

Table 2: Comparison of Heating Methods for N-phenylmaleimide Synthesis

| Heating Method | Temperature | Reaction Time | Typical Yield | Energy Efficiency |

|---|---|---|---|---|

| Conventional Thermal Heating | 60-70°C | 60 minutes | ~70% | Low |

| Microwave Irradiation | 90°C | 30 seconds | ~73% | High |

The significant reduction in reaction time with microwave synthesis points to substantial energy savings, making it a key strategy for greener production of the N-phenylmaleimide precursor. ajchem-a.comnih.gov

Strategies for Waste Minimization and Byproduct Reduction

Minimizing waste is a primary goal of green chemistry. tandfonline.com This is closely linked to atom economy but also considers waste from solvents, reagents, and purification steps. The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product, is a useful metric.

In the synthesis of N-phenylmaleimide derivatives, the choice of reagents and reaction conditions directly influences waste generation. As noted, using NBS for bromination generates a stoichiometric amount of succinimide as a byproduct. organic-chemistry.org While succinimide can potentially be recovered and recycled, it often contributes to the waste stream.

Furthermore, the cyclization step to form the maleimide (B117702) ring often uses excess acetic anhydride and a catalytic amount of sodium acetate. tandfonline.comtandfonline.com The workup procedure involves pouring the reaction mixture into a large volume of ice water, which generates a significant amount of aqueous waste containing acetic acid (from the hydrolysis of excess acetic anhydride) and sodium acetate. tandfonline.com Reducing the excess of such reagents and optimizing the workup can decrease this waste.

Use of Safer Solvents and Reagents in Synthetic Pathways

The selection of solvents and reagents is paramount for creating a safer and more environmentally friendly synthesis. researchgate.netprimescholars.com Historically, solvents like diethyl ether and cyclohexane (B81311) have been used in the synthesis of N-phenylmaleimide, but these are now generally considered non-green solvents due to their volatility, flammability, and environmental impact. tandfonline.com

Modern approaches focus on minimizing or eliminating solvent use altogether.

Solvent-free reactions : Grinding reactants like maleic anhydride and an amine together under solventless conditions is a highly green approach that eliminates solvent waste entirely. primescholars.com

For the bromination step, NBS is considered a safer alternative to handling elemental bromine (Br₂), which is highly corrosive, toxic, and volatile. NBS is a crystalline solid that is easier and safer to handle, providing a slow, controlled release of bromine into the reaction. masterorganicchemistry.com

By systematically applying these green chemistry principles—maximizing atom economy, improving energy efficiency, minimizing waste, and choosing safer reagents and solvents—the synthesis of this compound can be made significantly more sustainable.

常见问题

Q. How can researchers optimize the synthesis of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione to improve yield and purity?

Methodological Answer: Synthetic routes for pyrrole-2,5-dione derivatives often involve cycloaddition or substitution reactions. For brominated analogs like this compound, consider:

- 1,3-Dipolar Cycloaddition : Use pre-functionalized precursors (e.g., brominated maleimides) with dipolarophiles under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to enhance regioselectivity .

- Lossen Rearrangement : Explore nitrogen-substituted succinimide derivatives under basic conditions to form the pyrrole-dione core, followed by bromination at the 3-position. Monitor reaction progress via TLC or HPLC to isolate intermediates .

- Post-Synthetic Bromination : Introduce bromine selectively using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile, optimizing stoichiometry and reaction time to avoid over-bromination .

Key Data:

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Combine multiple techniques for unambiguous characterization:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for phenyl) and pyrrole protons (δ 6.5–7.0 ppm). Bromine’s electronegativity deshields adjacent protons, causing downfield shifts .

- ¹³C NMR : Confirm carbonyl signals (δ 170–175 ppm) and quaternary carbons adjacent to bromine (δ 110–120 ppm) .

- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry using SHELX software for refinement (e.g., hydrogen bonding between carbonyl and aromatic π-systems) .

Example Data:

- In a related brominated pyrrole-dione, π-π stacking interactions between phenyl and pyrrole rings were observed with centroid distances of 3.44 Å .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound in drug discovery?

Methodological Answer:

- DFT Calculations : Model the electronic effects of bromine on reaction pathways (e.g., electrophilic substitution at the 3-position). Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack .

- Molecular Docking : Screen derivatives against viral targets (e.g., HIV-1 integrase) by aligning the bromophenyl group with hydrophobic binding pockets. Compare binding affinities with fluorophenyl analogs .

- MD Simulations : Study stability in biological membranes by simulating interactions with lipid bilayers, focusing on halogen bonding .

Case Study:

- Fluorophenyl-pyrrole-diones showed improved antiviral activity due to enhanced π-stacking with target proteins .

Q. How to resolve contradictions between crystallographic and spectroscopic data for brominated pyrrole-dione derivatives?

Methodological Answer:

- Crystallographic Refinement : Use SHELXL to account for disorder or thermal motion in the bromine atom. Validate with residual density maps .

- Solid-State vs. Solution Data : Compare XRD (solid-state packing) with NMR (solution conformation). For example, solution-phase tautomerism may explain discrepancies in proton chemical shifts .

- Cross-Validation : Employ mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns unique to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Example Conflict:

- A study reported divergent NMR signals for a brominated analog in DMSO vs. CDCl₃ due to solvent-induced polarity changes .

Q. What strategies can elucidate the role of bromine in modulating biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., chloro, iodo, or hydrogen at the 3-position) and compare IC₅₀ values in cytotoxicity assays. Bromine’s size and polarizability may enhance membrane permeability .

- Crystallographic Analysis : Resolve protein-ligand complexes to visualize halogen bonding (e.g., Br⋯O/N interactions) .

- Metabolic Stability Assays : Use liver microsomes to assess bromine’s impact on oxidative degradation pathways .

Key Finding:

- Bromine in pyrrole-diones increased half-life in plasma by reducing CYP450-mediated metabolism in a recent antiviral study .

Q. How to design experiments for studying reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Replace bromine with deuterium to probe rate-determining steps in substitution reactions .

- Trapping Intermediates : Use in situ IR or NMR to detect succinimide intermediates during Lossen rearrangements .

- Theoretical Modeling : Calculate activation energies for bromine displacement vs. ring-opening pathways using Gaussian or ORCA software .

Experimental Insight:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。